1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one
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Overview
Description
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl group and the phenylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: It has shown promise as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The benzimidazole core can interact with enzymes and proteins, altering their function and activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one can be compared with other compounds that feature similar structural motifs:
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)benzimidazole: This compound lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
1,3-Dimethyl-5-(4-methylpiperazin-1-yl)sulfonylbenzimidazol-2-one: This compound features a methyl group instead of a phenyl group on the piperazine ring, which may affect its interaction with molecular targets.
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazole: This compound lacks the carbonyl group, which may influence its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as the presence of both the sulfonyl and carbonyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
896832-22-7 |
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Molecular Formula |
C19H22N4O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one |
InChI |
InChI=1S/C19H22N4O3S/c1-20-17-9-8-16(14-18(17)21(2)19(20)24)27(25,26)23-12-10-22(11-13-23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
IGHAZFMFZCUSQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)N(C1=O)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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